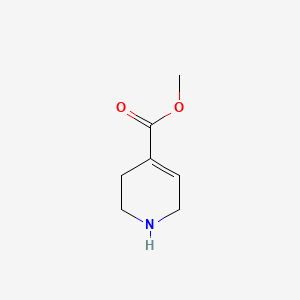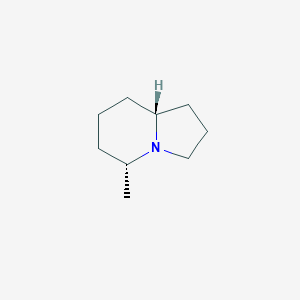
(E,Z)-Tamoxifen N-beta-D-Glucuronide
Vue d'ensemble
Description
(E,Z)-Tamoxifen N-beta-D-Glucuronide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of breast cancer. This compound is formed through the glucuronidation process, where tamoxifen is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E,Z)-Tamoxifen N-beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of tamoxifen with glucuronic acid. The reaction conditions often include the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to tamoxifen. The reaction is usually carried out in an aqueous buffer at a physiological pH and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferase enzymes. The process is optimized for high yield and purity, often involving bioreactors and downstream purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (E,Z)-Tamoxifen N-beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating tamoxifen. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., beta-glucuronidase).
Oxidation and Reduction: While not common for this compound, tamoxifen itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.
Major Products:
Hydrolysis: Tamoxifen and glucuronic acid.
Oxidation/Reduction: Various oxidized or reduced forms of tamoxifen, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E,Z)-Tamoxifen N-beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation and phase II metabolism.
Biology: Investigated for its role in the metabolism and excretion of tamoxifen in biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of breast cancer treatment.
Industry: Utilized in the development of assays and analytical methods for detecting and quantifying tamoxifen metabolites in biological samples.
Mécanisme D'action
The primary mechanism of action of (E,Z)-Tamoxifen N-beta-D-Glucuronide involves its role as a metabolite of tamoxifen. Tamoxifen exerts its effects by binding to estrogen receptors, modulating their activity, and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The glucuronidation of tamoxifen enhances its solubility and facilitates its excretion, thereby modulating its overall pharmacokinetics and bioavailability.
Comparaison Avec Des Composés Similaires
Tamoxifen: The parent compound, used in breast cancer treatment.
4-Hydroxytamoxifen: An active metabolite of tamoxifen with higher affinity for estrogen receptors.
N-desmethyltamoxifen: Another metabolite of tamoxifen, formed through demethylation.
Uniqueness: (E,Z)-Tamoxifen N-beta-D-Glucuronide is unique in its enhanced solubility and excretion profile compared to tamoxifen and its other metabolites. This property makes it particularly important in the context of drug metabolism and pharmacokinetics studies.
Propriétés
IUPAC Name |
[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29-,30?,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQQYJAYUAYES-TUAUMCCMSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38NO7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)

![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)




